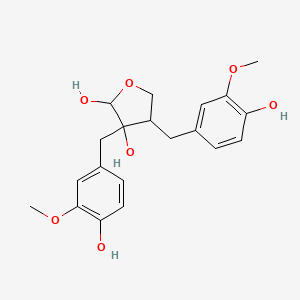
Carissanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carissanol is a sesquiterpenoid compound belonging to the class of eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids. These compounds are characterized by their complex ring structures and are often found in various plants, contributing to their aroma and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carissanol can be synthesized through several organic synthesis routes. One common method involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenoids. The reaction typically requires acidic conditions and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants. The extraction process includes steam distillation followed by purification steps like chromatography to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carissanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carissanone, a ketone derivative.
Reduction: Reduction of this compound can yield dihydrothis compound, where the double bonds are hydrogenated.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule, forming halocarissanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Carissanone
Reduction: Dihydrothis compound
Substitution: Halocarissanols
Scientific Research Applications
Carissanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism by which Carissanol exerts its effects involves interaction with various molecular targets. In biological systems, this compound can modulate enzyme activity, inhibit microbial growth, and reduce inflammation by interacting with specific receptors and signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the NF-κB pathway in its anti-inflammatory action.
Comparison with Similar Compounds
Carissanol can be compared with other sesquiterpenoids such as:
Eudesmol: Similar in structure but differs in the position of hydroxyl groups.
Cedrol: Another sesquiterpenoid with a different ring structure.
Bisabolol: Known for its soothing properties, commonly found in chamomile.
This compound is unique due to its specific ring structure and the presence of functional groups that confer distinct chemical and biological properties.
Properties
CAS No. |
87402-76-4 |
|---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolane-2,3-diol |
InChI |
InChI=1S/C20H24O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,19,21-24H,7,10-11H2,1-2H3 |
InChI Key |
LHQJDCXEZZAFKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2(CC3=CC(=C(C=C3)O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






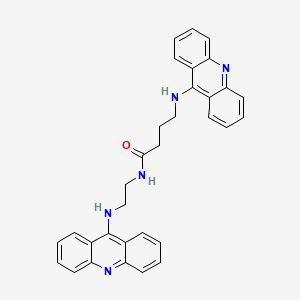
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
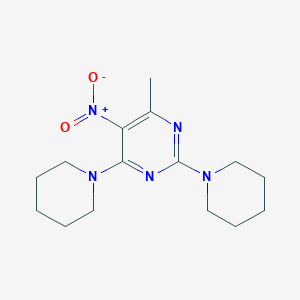
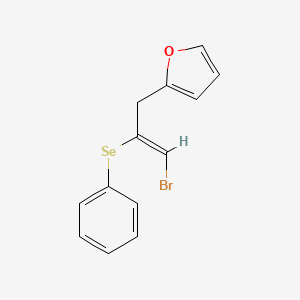
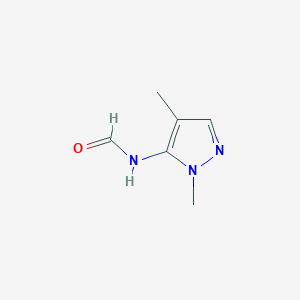


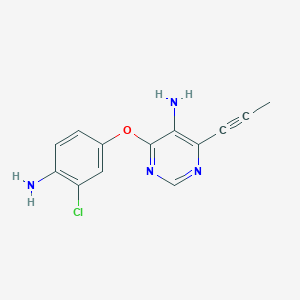
![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)

